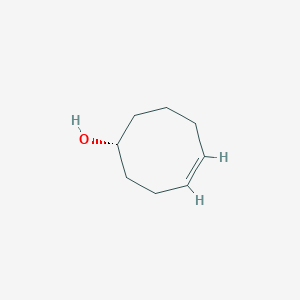
Gly-Gly-Gly-PEG4-methyltetrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gly-Gly-Gly-PEG4-methyltetrazine is a compound that consists of a tripeptide sequence of three glycine amino acids, a polyethylene glycol (PEG) spacer with four units, and a methyltetrazine group. This compound is primarily used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs), which are targeted cancer therapies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Gly-Gly-PEG4-methyltetrazine involves several steps:
Synthesis of the Gly-Gly-Gly Tripeptide: The tripeptide sequence is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of glycine residues to a solid support, followed by deprotection and cleavage from the resin.
Attachment of the PEG4 Spacer: The PEG4 spacer is attached to the tripeptide using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form an amide bond.
Introduction of the Methyltetrazine Group: The methyltetrazine group is introduced through a nucleophilic substitution reaction, where the PEG4-tripeptide intermediate reacts with a methyltetrazine derivative under mild conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high purity and yield .
化学反応の分析
Types of Reactions
Gly-Gly-Gly-PEG4-methyltetrazine undergoes various chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts efficiently with trans-cyclooctenes (TCO) in a bioorthogonal click chemistry reaction, forming stable covalent bonds
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the PEG4 linker
Common Reagents and Conditions
Click Chemistry: Common reagents include trans-cyclooctenes (TCO) and copper catalysts. .
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used to induce hydrolysis
Major Products
科学的研究の応用
Gly-Gly-Gly-PEG4-methyltetrazine has a wide range of scientific research applications:
Chemistry: Used in bioconjugation and click chemistry reactions to create stable conjugates for various applications
Biology: Employed in the labeling and imaging of biomolecules, enabling the study of biological processes in real-time
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy, improving the delivery and efficacy of chemotherapeutic agents
Industry: Utilized in the synthesis of diagnostic agents and drug delivery systems, enhancing the stability and solubility of therapeutic compounds
作用機序
The mechanism of action of Gly-Gly-Gly-PEG4-methyltetrazine involves its role as a linker in ADCs. The methyltetrazine group reacts with TCO-modified antibodies through a click chemistry reaction, forming a stable covalent bond. This linkage allows the targeted delivery of cytotoxic drugs to cancer cells, minimizing off-target effects and improving therapeutic outcomes .
類似化合物との比較
Similar Compounds
Gly-Gly-Gly-PEG3-methyltetrazine: Similar structure but with a shorter PEG spacer, affecting its solubility and stability
Gly-Gly-Gly-PEG4-azide: Contains an azide group instead of methyltetrazine, used in different click chemistry reactions
Uniqueness
Gly-Gly-Gly-PEG4-methyltetrazine is unique due to its combination of a tripeptide sequence, a four-unit PEG spacer, and a methyltetrazine group. This structure provides optimal solubility, stability, and reactivity, making it highly effective in bioconjugation and ADC synthesis .
特性
IUPAC Name |
2-amino-N-[2-[[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N8O7/c1-17-28-30-23(31-29-17)18-2-4-19(5-3-18)38-13-12-37-11-10-36-9-8-35-7-6-25-21(33)15-27-22(34)16-26-20(32)14-24/h2-5H,6-16,24H2,1H3,(H,25,33)(H,26,32)(H,27,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITOQRBUELLAMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CNC(=O)CNC(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N8O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














